molecular formula C16H17N3O3S B2374559 1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole CAS No. 2380184-44-9

1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole

Cat. No. B2374559
CAS RN: 2380184-44-9
M. Wt: 331.39
InChI Key: ITPBUTAEZBFGQW-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole (MDB) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MDB is a benzotriazole-based compound that has been found to have a variety of biochemical and physiological effects that make it useful in various fields of research. In

Scientific Research Applications

1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole has been found to have a variety of applications in scientific research. It has been used as a photoactivatable crosslinker to study protein-protein interactions. 1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole can also be used as a fluorescent probe to detect the binding of small molecules to proteins. Additionally, 1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole has been used as a tool to study the conformational changes of proteins and the dynamics of protein-protein interactions.

Mechanism of Action

1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole works by forming a covalent bond with the target protein through a photochemical reaction. The benzotriazole moiety of 1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole absorbs light at a specific wavelength, which triggers a photochemical reaction that forms a covalent bond between 1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole and the target protein. This covalent bond can be used to study protein-protein interactions and the conformational changes of proteins.
Biochemical and Physiological Effects:
1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. Additionally, 1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole has been found to have anti-inflammatory and antioxidant effects. These effects make 1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole useful in the study of various diseases and conditions, such as Alzheimer's disease and cancer.

Advantages and Limitations for Lab Experiments

1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole has several advantages for lab experiments. It is a versatile tool that can be used to study a variety of biological processes. Additionally, 1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole is easy to synthesize and can be modified to suit specific experimental needs. However, 1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole also has some limitations. It can be toxic to cells at high concentrations, and its covalent binding to proteins can interfere with their normal function.

Future Directions

There are several future directions for research on 1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole. One area of interest is the development of new derivatives of 1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole with improved properties, such as increased solubility and reduced toxicity. Additionally, 1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole can be used to study the conformational changes of membrane proteins, which are difficult to study using traditional methods. Another area of interest is the use of 1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole as a tool for drug discovery, as it can be used to screen for compounds that bind to specific proteins. Finally, 1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole can be used to study the molecular mechanisms underlying various diseases, such as cancer and Alzheimer's disease.

Synthesis Methods

1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole can be synthesized by reacting 2-methoxy-4,5-dimethylphenylsulfonyl chloride with 5-methyl-1H-benzotriazole in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The yield of 1-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole can be improved by using a higher concentration of the reactants and optimizing the reaction conditions.

properties

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-5-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-10-5-6-14-13(7-10)17-18-19(14)23(20,21)16-9-12(3)11(2)8-15(16)22-4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPBUTAEZBFGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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